(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
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Overview
Description
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group, forming 3-fluoro-2-nitroaniline.
Reductive Amination: The nitro group is reduced to an amine, followed by a reductive amination reaction with pyrrolidine to form the desired pyrrolidin-3-amine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in reductive amination reactions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the nitro group will produce the corresponding amine.
Scientific Research Applications
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s fluorinated aromatic structure makes it useful in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound may be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups on the aromatic ring can influence the compound’s binding affinity and selectivity. The pyrrolidine ring may enhance the compound’s stability and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-2-nitrophenyl)pyrrolidine: Lacks the amine group, which may affect its reactivity and applications.
3-Fluoro-2-nitroaniline: Lacks the pyrrolidine ring, which may influence its biological activity and stability.
Pyrrolidin-3-amine: Lacks the fluorinated aromatic ring, which may impact its electronic properties and reactivity.
Uniqueness
(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is unique due to the combination of a fluorinated aromatic ring, a nitro group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in medicinal chemistry, materials science, and industrial processes.
Properties
IUPAC Name |
(3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(10(8)14(15)16)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDKDDCHIJBMOM-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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